

3-(1H-Tetrazol-5-yl)benzylamine chemical properties

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Compound of Interest

Compound Name: 3-(1H-Tetrazol-5-yl)benzylamine

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An In-depth Technical Guide to the Chemical Properties of 3-(1H-Tetrazol-5-yl)benzylamine

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of **3-(1H-Tetrazol-5-yl)benzylamine**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structure, physicochemical properties, synthesis, and potential applications. The guide includes a summary of its biological activities, experimental methodologies, and visual representations of its synthetic pathways and functional roles.

Core Chemical Properties

3-(1H-Tetrazol-5-yl)benzylamine is an organic compound featuring a benzylamine core substituted with a 1H-tetrazole ring at the meta position.[1] The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a well-known bioisostere for carboxylic acids, often enhancing metabolic stability and binding affinity in drug candidates.[2][3]

Physicochemical and Structural Data

The fundamental properties of **3-(1H-Tetrazol-5-yl)benzylamine** are summarized in the table below. These data are crucial for its application in synthesis and as a building block in drug discovery.



Property	Value	Reference
CAS Number	765877-97-2	[1][2]
IUPAC Name	[3-(2H-tetrazol-5- yl)phenyl]methanamine	[1]
Molecular Formula	C ₈ H ₉ N ₅	[1][2][3]
Molecular Weight	175.19 g/mol	[1][2][3][4]
Appearance	White to yellow solid	[2]
Purity	≥95.0% - ≥97%	[2][4]
InChI	InChI=1S/C8H9N5/c9-5-6-2-1- 3-7(4-6)8-10-12-13-11-8/h1- 4H,5,9H2,(H,10,11,12,13)	[1]
InChI Key	CRCMTYUJTYRWAX- UHFFFAOYSA-N	[1][4]
Canonical SMILES	C1=CC(=CC(=C1)C2=NNN=N 2)CN	[1]

Note: Data on melting point, boiling point, and density are not consistently available in the reviewed literature.

Synthesis and Chemical Reactions

The synthesis of **3-(1H-Tetrazol-5-yl)benzylamine** and its derivatives can be achieved through several established synthetic routes. The presence of both a primary amine and a tetrazole ring allows for a variety of subsequent chemical modifications.

Key Synthetic Approaches

• [2+3] Cycloaddition: The most common method for forming the tetrazole ring is the [2+3] cycloaddition reaction between a nitrile and an azide. For **3-(1H-Tetrazol-5-yl)benzylamine**, this typically involves the reaction of 3-cyanobenzylamine with an azide source, such as sodium azide.[3]



 Cyclization Reactions: Alternative pathways may involve the cyclization of pre-functionalized precursors like hydrazones or nitriles to form the tetrazole ring system.[1]

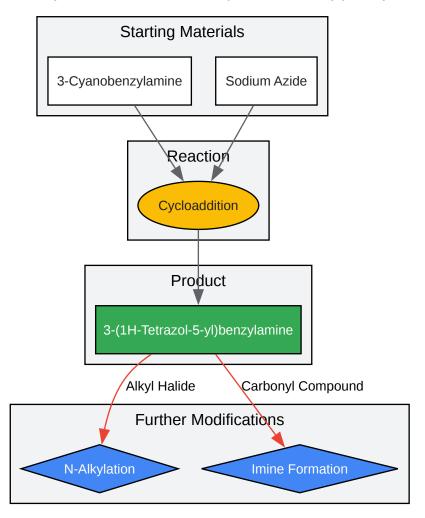
Typical Chemical Reactions

The functional groups of **3-(1H-Tetrazol-5-yl)benzylamine** allow for diverse chemical transformations:

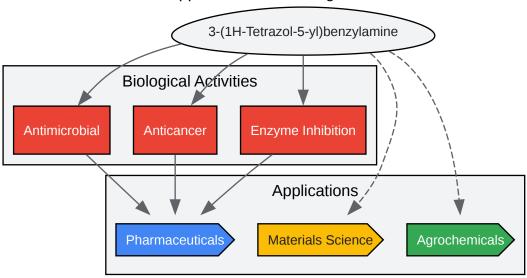
- Nucleophilic Substitution: The primary amine group can readily undergo nucleophilic substitution reactions, for instance, with alkyl halides to produce N-alkylated derivatives.[1]
- Condensation Reactions: It can react with carbonyl compounds (aldehydes and ketones) to form imines via condensation reactions.[1]
- Cycloaddition on Tetrazole Ring: The tetrazole moiety itself can participate in cycloaddition reactions, enabling the synthesis of more complex heterocyclic structures.[1]



General Synthesis Workflow for 3-(1H-Tetrazol-5-yl)benzylamine



Potential Applications and Biological Activities





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References

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